molecular formula C8H8BrFN2O B8170990 2-Bromo-N-ethyl-5-fluoroisonicotinamide

2-Bromo-N-ethyl-5-fluoroisonicotinamide

Cat. No.: B8170990
M. Wt: 247.06 g/mol
InChI Key: CCUSXFZGWKMLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-ethyl-5-fluoroisonicotinamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This fluorinated and brominated pyridine derivative serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a bromo-fluoro substitution pattern on the pyridine ring and an ethyl carboxamide group, is commonly found in compounds designed to interact with biological targets. Similar isonicotinamide derivatives have been identified as key intermediates in developing potent inhibitors of enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD+ biosynthetic salvage pathway and is a investigated target in oncology and other disease areas . Furthermore, the carboxamide moiety is a privileged structure in pharmaceuticals, known to contribute to crucial hydrogen-bonding interactions with target proteins . Researchers can utilize this compound to explore structure-activity relationships (SAR) and create novel chemical entities for biochemical screening and potential therapeutic development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-ethyl-5-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-2-11-8(13)5-3-7(9)12-4-6(5)10/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUSXFZGWKMLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-5-fluoropyridine

The precursor 2-bromo-5-fluoropyridine is synthesized via halogen exchange or Grignard-mediated functionalization. For example, 2-chloro-5-fluoropyridine undergoes bromination using anhydrous HBr and CuBr under reflux, achieving 76.1% yield. Alternatively, directed lithiation of 5-fluoropyridine with LDA at −78°C, followed by quenching with Br₂, provides regioselective bromination at C2.

Carbonylation to Isonicotinic Acid Derivative

2-Bromo-5-fluoropyridine is subjected to palladium-catalyzed carbonylation using Pd₂(dba)₃ (5 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and CO (1 atm) in dimethylacetamide (DMA) at 95°C. This inserts a carbonyl group at C4, yielding 4-carboxy-2-bromo-5-fluoropyridine. The reaction typically achieves 72% yield under optimized conditions.

Amide Formation

The carboxylic acid is converted to the acyl chloride using SOCl₂, then treated with ethylamine in tetrahydrofuran (THF) at 0°C. Quenching with ice water and recrystallization from petroleum ether affords 2-bromo-N-ethyl-5-fluoroisonicotinamide in 68–72% purity.

Directed Ortho-Metalation and Bromination

Substrate Preparation: 5-Fluoroisonicotinic Acid

5-Fluoroisonicotinic acid is synthesized via nitration of isonicotinic acid (HNO₃/H₂SO₄ at 25°C), followed by catalytic hydrogenation (Raney Ni, H₂ 50 psi) to the amine, and Schiemann fluorination (NaNO₂/HBF₄).

Directed Bromination

The carboxylic acid is protected as a tert-butylamide to enhance ortho-directing effects. Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates C2, enabling electrophilic bromination with N-bromosuccinimide (NBS). Deprotection with HCl/EtOH restores the carboxylic acid, which is then converted to the N-ethyl amide (yield: 62–68%).

Nucleophilic Aromatic Substitution (SNAr)

Substrate: 2,5-Dibromoisonicotinamide

2,5-Dibromoisonicotinamide is prepared via bromination of isonicotinamide using Br₂ in H₂SO₄ at 0°C. Fluorination at C5 is achieved using anhydrous KF in DMF at 140°C, exploiting the activating effect of the adjacent bromine and amide groups.

Ethylamine Incorporation

The intermediate 2-bromo-5-fluoroisonicotinoyl chloride is reacted with ethylamine in dichloromethane, yielding the target compound in 65–70% yield after column chromatography.

Diazonium Salt-Mediated Bromination

Amination and Diazotization

2-Amino-5-fluoroisonicotinamide is synthesized by reducing 2-nitro-5-fluoroisonicotinamide (H₂/Pd-C). Diazotization with NaNO₂/HBr at 5°C generates a reactive diazonium intermediate, which is quenched with CuBr to install bromine at C2.

Ethylamide Formation

The resulting 2-bromo-5-fluoroisonicotinic acid is coupled with ethylamine using EDCl/HOBt, achieving 70–76% yield.

Comparative Analysis of Methods

Yield and Scalability

Palladium-catalyzed carbonylation offers the highest yield (72%) but requires expensive catalysts. Directed metalation provides regioselectivity but demands cryogenic conditions. SNAr is cost-effective for large-scale synthesis but limited by substrate activation requirements.

Industrial Applicability

Method 1 (carbonylation) and Method 3 (SNAr) are most suitable for industrial scale due to moderate conditions and recyclable catalysts . Method 4 (diazonium) is less favored due to hazardous intermediates.

Chemical Reactions Analysis

Precursor Preparation

The bromo-substituted isonicotinamide scaffold is often synthesized via:

  • Amidation : Reaction of 5-fluoroisonicotinic acid with ethylamine derivatives (e.g., N,N-dimethylethylenediamine) .

  • Bromination : Introduction of bromine at the 2-position of the pyridine ring, enabling subsequent fluorination .

Fluorination via Nucleophilic Substitution

The bromo group undergoes substitution with ¹⁸F-fluoride under basic conditions:

  • Reagents : Carrier-free K¹⁸F, acetonitrile solvent, K₂CO₃, and Kryptofix 2.2.2 (phase-transfer catalyst) .

  • Mechanism : Deprotonation of the amine group activates the bromide as a leaving group, facilitating fluorine incorporation at the 2-position .

  • Yields : Radiochemical yields (~15–20%) with high purity after HPLC purification .

Reaction Mechanism

The fluorination proceeds via a two-step nucleophilic aromatic substitution :

  • Deprotonation : The amine group (ethyl substituent) is deprotonated by K₂CO₃, generating a negative charge on the pyridine ring.

  • Fluoride Attack : ¹⁸F⁻ attacks the activated aromatic ring, displacing the bromide ion .

Analytical Characterization

Method Key Findings
¹H NMR Confirms aromatic proton shifts and ethyl group integration .
¹³C NMR Validates fluorine incorporation and carbonyl/amide bond integrity .
19F NMR Detects fluorine substitution at the 2-position .
HPLC Ensures >95% purity with retention times matching cold standards .
Mass Spectrometry Confirms molecular weight (e.g., [M+H]⁺ ≈ 264.0 for analogs) .

Comparative Reaction Conditions

Parameter Typical Values
Temperature 80–100°C for fluorination .
Reaction Time 50–75 min for total synthesis .
Solvent Acetonitrile or DMSO .
Catalyst Kryptofix 2.2.2 for phase transfer .

Research Findings and Implications

  • Biodistribution : High tumor specificity with minimal bone uptake, critical for diagnostic accuracy .

  • Cell Uptake : >103-fold higher uptake in melanoma cells vs. controls, driven by melanin affinity .

  • Clinical Potential : Analog [¹⁸F]DMPY2 shows promise for early-stage melanoma detection .

This compound exemplifies optimized fluorination strategies for radiopharmaceuticals, balancing synthetic efficiency and in vivo performance .

Scientific Research Applications

Radiotracer Development for PET Imaging

One of the primary applications of 2-Bromo-N-ethyl-5-fluoroisonicotinamide is in the development of radiotracers for PET imaging, particularly for detecting melanoma. The compound serves as a precursor for synthesizing fluorine-18 labeled derivatives, which are crucial for enhancing the sensitivity and specificity of melanoma detection.

Case Studies

  • Melanoma Detection : Research has shown that derivatives of this compound can be radiofluorinated to produce effective PET imaging agents. For instance, the compound N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide demonstrated significant tumor uptake in preclinical models, outperforming traditional imaging agents like [18F]FDG in terms of specificity and sensitivity .
  • Biodistribution Studies : Biodistribution studies involving these radiolabeled compounds have indicated high tumor-to-background ratios and low uptake in non-target tissues, which is critical for improving diagnostic accuracy. For example, one study reported that the radiofluorinated derivative exhibited a tumor uptake of 24.8% injected dose per gram of tissue at 60 minutes post-injection .

Therapeutic Potential

Beyond imaging, this compound derivatives are being explored for their therapeutic potential against melanoma and other cancers. The ability to target melanin-rich tissues makes these compounds particularly valuable in treating pigmented tumors.

Therapeutic Mechanisms

The therapeutic efficacy is often linked to the compound's ability to bind to melanin in tumors, which can enhance the delivery of therapeutic agents directly to cancer cells while minimizing systemic toxicity. This selective targeting is supported by studies showing that radioiodinated benzamide derivatives can significantly improve survival rates in animal models of melanoma .

Biological Evaluations

Biological evaluations of this compound and its derivatives have included assessments of cytotoxicity, pharmacokinetics, and biodistribution.

Summary of Findings

  • Cytotoxicity : In vitro studies have indicated that certain derivatives exhibit potent cytotoxic effects against melanoma cell lines, suggesting potential as chemotherapeutic agents .
  • Pharmacokinetics : The pharmacokinetic profiles reveal favorable characteristics such as rapid clearance from non-target tissues and prolonged retention in malignant tissues .

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-5-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance its binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

2-Bromo-5-fluoroisonicotinamide (CAS 41404-58-4)

  • Similarity : 0.86
  • Key Difference : Lacks the N-ethyl group, resulting in reduced lipophilicity.
  • Implications : Lower metabolic stability compared to the N-ethyl variant due to decreased steric hindrance.

3-Bromo-5-fluoroisonicotinaldehyde (CAS 66572-56-3)

  • Similarity : 0.72
  • Key Difference : Bromine at the 3-position and an aldehyde group instead of an amide.
  • Implications : Enhanced electrophilicity for nucleophilic addition reactions but reduced bioavailability.

Halogen Type Variation

2-Bromo-5-chloroisonicotinic Acid (CAS 88912-27-0)

  • Similarity : 0.85
  • Key Difference : Chlorine replaces fluorine at the 5-position; carboxylic acid replaces the amide.
  • Implications : Increased acidity (pKa ~2.8) and altered binding affinity in enzymatic assays.

2-Chloro-5-fluoronicotinamide (CAS 75302-64-6)

  • Similarity: Not explicitly scored, but structurally analogous .
  • Key Difference : Chlorine replaces bromine at the 2-position.
  • Implications : Reduced steric bulk and lower Van der Waals interactions in protein-ligand binding.

Functional Group Modifications

Ethyl 2-Bromo-5-fluoroisonicotinate (CAS 1072206-72-4)

  • Similarity : 0.97
  • Key Difference : Ethyl ester replaces the N-ethylamide group.
  • Implications : Higher hydrolytic instability but improved membrane permeability.

5-Bromo-N,N-diethyl-2-fluoronicotinamide (CAS 1010836-38-0)

  • Similarity: Not explicitly scored, but shares core structure .
  • Key Difference: Diethylamide instead of monoethylamide.
  • Implications : Enhanced lipophilicity (logP ~2.5) and altered pharmacokinetic profiles.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Similarity Key Structural Differences Properties/Implications
2-Bromo-5-fluoroisonicotinamide 41404-58-4 0.86 No N-ethyl group Lower metabolic stability
3-Bromo-5-fluoroisonicotinaldehyde 66572-56-3 0.72 3-Br, aldehyde group High electrophilicity
2-Bromo-5-chloroisonicotinic acid 88912-27-0 0.85 5-Cl, carboxylic acid Increased acidity (pKa ~2.8)
Ethyl 2-bromo-5-fluoroisonicotinate 1072206-72-4 0.97 Ethyl ester Hydrolytic instability
5-Bromo-N,N-diethyl-2-fluoronicotinamide 1010836-38-0 N/A Diethylamide Higher logP (~2.5)

Research Findings and Implications

  • Reactivity: The bromine atom at the 2-position in this compound facilitates Suzuki-Miyaura cross-coupling reactions, a feature less pronounced in chloro analogs .
  • Solubility : The N-ethylamide group enhances water solubility (logS ~-3.2) compared to ester derivatives (logS ~-4.1) .
  • Biological Activity: Fluorine at the 5-position improves metabolic stability by resisting CYP450-mediated oxidation, a critical advantage over non-fluorinated analogs .

Biological Activity

2-Bromo-N-ethyl-5-fluoroisonicotinamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C6H6BrFN2O
  • CAS Number : 1005291-43-9
  • Molecular Weight : 203.03 g/mol

Research indicates that this compound exhibits significant interactions with various biological targets, primarily through its role as a CYP1A2 inhibitor . This inhibition affects the metabolism of numerous drugs, which can lead to altered pharmacokinetics in patients receiving concurrent therapies .

Antimicrobial Properties

One of the notable biological activities of this compound is its antimicrobial efficacy . Studies have shown that it possesses broad-spectrum antibacterial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria. The compound's effectiveness against specific pathogens has been documented, emphasizing its potential as a therapeutic agent .

Insecticidal Activity

In addition to its antimicrobial properties, this compound has demonstrated insecticidal activity . It was evaluated against pests such as Plutella xylostella and Spodoptera frugiperda, showing promising results with mortality rates exceeding 90% at certain concentrations . This suggests potential applications in agricultural pest management.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is a blood-brain barrier (BBB) permeant , allowing it to affect central nervous system targets. The compound's lipophilicity is indicated by various log P values, which suggest favorable absorption characteristics .

ParameterValue
Log Kp (skin permeation)-6.52 cm/s
Log Po/w (iLOGP)1.5
BBB PermeantYes
CYP1A2 InhibitorYes

Case Studies and Research Findings

  • Antibacterial Activity : A study conducted on various derivatives of isonicotinamide highlighted the antibacterial potential of compounds similar to this compound, showcasing their effectiveness against Gram-positive and Gram-negative bacteria .
  • Insecticidal Efficacy : In laboratory settings, the compound was tested against common agricultural pests, revealing significant mortality rates that suggest its viability as an insecticide. The structure-activity relationship (SAR) studies indicated that modifications to the molecular structure could enhance its efficacy further .
  • Pharmacological Studies : Investigations into the pharmacological properties have shown that the compound interacts with multiple metabolic pathways, influencing drug metabolism and efficacy in vivo, particularly in models expressing altered P-glycoprotein function .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-N-ethyl-5-fluoroisonicotinamide, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling brominated pyridine intermediates with ethylamine derivatives. Key steps include:

  • Bromination/Fluorination : Use 5-fluoroisonicotinic acid as a starting material, followed by bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to minimize side reactions .
  • Amidation : React with ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF, ensuring inert conditions to prevent hydrolysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final product purity via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve substituent positions. For example, the fluorine atom at C5 causes deshielding of adjacent protons (e.g., C4-H and C6-H), while the bromine at C2 splits coupling patterns .
  • Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 273.98) and detects halogen isotopic patterns (bromine’s 1:1 79^{79}Br/81^{81}Br ratio) .
  • X-ray Crystallography : Resolve stereoelectronic effects using SHELX software for refinement. For unstable crystals, employ low-temperature data collection (100 K) to minimize disorder .

Advanced Research Questions

Q. How can computational modeling and crystallographic data (e.g., SHELX) be integrated to elucidate the electronic and steric effects of bromine and fluorine substituents in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, highlighting electron-withdrawing effects of Br and F. Compare HOMO-LUMO gaps to predict reactivity .
  • Crystallographic Refinement : Use SHELXL for high-resolution structures. Parameterize anisotropic displacement parameters for halogen atoms to model thermal motion accurately. Validate against Hirshfeld surfaces to assess intermolecular interactions (e.g., C–Br⋯π contacts) .
  • Synchrotron Data : For ambiguous cases (e.g., rotational disorder), collect data at λ = 0.7 Å to enhance anomalous scattering from bromine, enabling precise heavy-atom positioning .

Q. What strategies are recommended for resolving contradictions in reported reactivity or stability data of halogenated intermediates during the synthesis of this compound?

  • Methodological Answer :

  • Controlled Stability Studies : Store intermediates (e.g., 5-bromo-2-fluoropyridine derivatives) under varying conditions (dry N2_2, 4°C vs. ambient air) and monitor degradation via 19^{19}F NMR to identify hydrolysis pathways .
  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to compare reaction rates of competing pathways (e.g., bromine vs. fluorine displacement). Fit data to Arrhenius models to optimize temperature thresholds .
  • Cross-Validation : Replicate conflicting protocols with strict adherence to reagent purity (>97%, verified via GC/HPLC) and anhydrous conditions. Discrepancies often arise from trace moisture or metal catalysts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Analog Synthesis : Replace Br/F with other halogens (Cl, I) or electron-withdrawing groups (NO2_2, CF3_3) to probe electronic effects. Use Suzuki-Miyaura coupling for aryl substitutions .
  • Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization. Corrogate IC50_{50} values with computed electrostatic potentials to identify key pharmacophore features .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify half-life via LC-MS/MS. Fluorine’s electronegativity often enhances metabolic resistance compared to bromine .

Data Analysis and Validation

Q. What methodologies are critical for validating the purity and structural integrity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with charged aerosol detection (CAD) for non-UV-active impurities. Cross-check against commercial standards (e.g., NIST reference data) .
  • Elemental Analysis : Confirm Br/F content via combustion ion chromatography (CIC). Deviations >0.3% indicate incomplete halogenation or side reactions .
  • Crystallographic Validation : For polymorphic forms, compare experimental PXRD patterns with Mercury-generated simulations from .cif files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.